molecular formula C12H10ClN3O B2497175 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile CAS No. 330196-48-0

4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2497175
CAS No.: 330196-48-0
M. Wt: 247.68
InChI Key: FNYGOHYWEZWXOL-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a chloro-substituted butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the condensation of o-phenylenediamine with chloroacetonitrile under acidic conditions to form the benzodiazole ring. Subsequent chlorination and oxidation steps are then employed to introduce the chloro and oxo groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has shown potential as a bioactive molecule

Medicine: The compound has been studied for its medicinal properties, including its potential use as an antimicrobial, antiviral, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile: This compound lacks the methyl group present in the target compound, leading to differences in reactivity and biological activity.

  • 2-(1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile:

Uniqueness: 4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile stands out due to its combination of chloro and oxo groups, which contribute to its unique reactivity and potential applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(Z)-4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILXDFKUQCMPO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/CCl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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